molecular formula C12H11NO4 B14207535 N-[(3S)-2,6-dioxooxan-3-yl]benzamide CAS No. 630393-88-3

N-[(3S)-2,6-dioxooxan-3-yl]benzamide

Cat. No.: B14207535
CAS No.: 630393-88-3
M. Wt: 233.22 g/mol
InChI Key: MYBJHWJWVVIFAO-VIFPVBQESA-N
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Description

N-[(3S)-2,6-dioxooxan-3-yl]benzamide is a chemical compound with a unique structure that includes a benzamide moiety and a 2,6-dioxooxan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S)-2,6-dioxooxan-3-yl]benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method uses ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst .

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. this method may not be compatible with all functionalized molecules .

Chemical Reactions Analysis

Types of Reactions

N-[(3S)-2,6-dioxooxan-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include organolithium and organomagnesium reagents, which can undergo nucleophilic acyl substitution reactions with amides under harsh conditions . Lithium diisopropylamide (LDA) is also used for direct alkylation of benzamides .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the direct alkylation of N,N-dialkyl benzamides with methyl sulfides can produce α-sulfenylated ketones .

Mechanism of Action

The mechanism of action of N-[(3S)-2,6-dioxooxan-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and context. For example, in pharmaceutical applications, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

N-[(3S)-2,6-dioxooxan-3-yl]benzamide can be compared with other benzamide derivatives, such as:

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

CAS No.

630393-88-3

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

N-[(3S)-2,6-dioxooxan-3-yl]benzamide

InChI

InChI=1S/C12H11NO4/c14-10-7-6-9(12(16)17-10)13-11(15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,15)/t9-/m0/s1

InChI Key

MYBJHWJWVVIFAO-VIFPVBQESA-N

Isomeric SMILES

C1CC(=O)OC(=O)[C@H]1NC(=O)C2=CC=CC=C2

Canonical SMILES

C1CC(=O)OC(=O)C1NC(=O)C2=CC=CC=C2

Origin of Product

United States

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